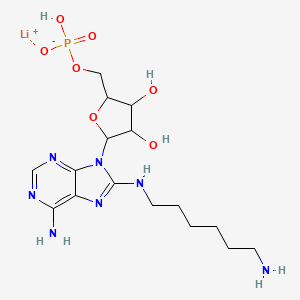
8-(6-Aminohexyl)amino-adenosine 5'-monophosphate lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(6-Aminohexyl)amino-adenosine 5’-monophosphate lithium salt is a compound with the molecular formula C16H28N7O7P and a molecular weight of 461.41 g/mol . It is a derivative of adenosine monophosphate, modified with an aminohexyl group. This compound is often used in biochemical research, particularly in the preparation of affinity chromatography media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Aminohexyl)amino-adenosine 5’-monophosphate lithium salt involves the modification of adenosine monophosphate with an aminohexyl group. The reaction typically requires the use of protecting groups to ensure selective modification of the desired functional groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
8-(6-Aminohexyl)amino-adenosine 5’-monophosphate lithium salt can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
8-(6-Aminohexyl)amino-adenosine 5’-monophosphate lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the preparation of affinity chromatography media.
Biology: Employed in studies involving nucleotide analogs and their interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in modulating immune responses.
Industry: Utilized in the production of specialized biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of 8-(6-Aminohexyl)amino-adenosine 5’-monophosphate lithium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can influence various biochemical pathways, including those involved in immune responses and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
8-(6-Aminohexyl)amino-adenosine 3’5’-cyclic monophosphate: A cyclic analog of the compound with similar biochemical properties.
Adenosine monophosphate: The parent compound, which lacks the aminohexyl modification.
Uniqueness
8-(6-Aminohexyl)amino-adenosine 5’-monophosphate lithium salt is unique due to its aminohexyl modification, which enhances its binding affinity and specificity for certain molecular targets. This modification also allows for its use in specialized applications, such as affinity chromatography and therapeutic research .
Properties
Molecular Formula |
C16H27LiN7O7P |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
lithium;[5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28);/q;+1/p-1 |
InChI Key |
UULAHMWXIIXIGY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)




![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)


![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)


